(2S)-2-Amino-5-chloro-4-methylpent-4-enoic acid is an amino acid derivative with the molecular formula and a molecular weight of 163.60 g/mol. This compound features a chiral center at the 2-position, an amino group, a chlorine atom at the 5-position, and a methyl group at the 4-position of a pent-4-enoic acid backbone. The presence of these functional groups contributes to its unique chemical properties and biological activities, making it a subject of interest in various fields, including medicinal chemistry and biochemistry .
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
The biological activity of (2S)-2-Amino-5-chloro-4-methylpent-4-enoic acid is an area of ongoing research. Its structure suggests potential interactions with various molecular targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies indicate that this compound may exhibit inhibitory effects on certain enzymes, which could have implications for therapeutic applications .
The synthesis of (2S)-2-Amino-5-chloro-4-methylpent-4-enoic acid can be achieved through several methods, including:
Laboratory Scale:
Industrial Production:
(2S)-2-Amino-5-chloro-4-methylpent-4-enoic acid has various applications across different fields:
Research into the interaction studies of (2S)-2-Amino-5-chloro-4-methylpent-4-enoic acid focuses on its mechanism of action with various molecular targets. Key points include:
Several compounds share structural similarities with (2S)-2-Amino-5-chloro-4-methylpent-4-enoic acid. These include:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(2S)-2-Amino-5-chloro-4-methylpent-4-enoic acid | Amino group, chlorine atom | Chiral center, dual functionality |
(2R)-2-Amino-5-chloro-4-methylpent-4-enoic acid | Amino group, chlorine atom | Stereoisomer of (2S) variant |
(2R)-2-Methylpent-4-enoic acid | No amino or chlorine substituents | Simpler structure without amino group |
The uniqueness of (2S)-2-Amino-5-chloro-4-methylpent-4-enoic acid lies in its combination of an amino group, a chlorine atom, and a double bond, which contributes to its distinct chemical reactivity and potential biological properties compared to other related compounds .